

Gas-Phase Thermochemistry of Sulfur Difluoride: A Technical Guide

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Compound of Interest		
Compound Name:	Sulfur difluoride	
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Introduction

Sulfur difluoride (SF₂), a transient inorganic molecule, plays a crucial role as an intermediate in the complex chemistry of sulfur-fluorine systems. Despite its fleeting existence under normal conditions, a thorough understanding of its gas-phase thermochemistry is paramount for modeling and predicting the behavior of sulfur-fluorine compounds in various applications, from industrial processes to atmospheric chemistry. This technical guide provides a comprehensive overview of the key gas-phase thermochemical properties of SF₂, detailing the experimental and computational methodologies employed in their determination.

Core Thermochemical Data

The following tables summarize the most critical quantitative data for the gas-phase thermochemistry of **sulfur difluoride**. These values are essential for thermodynamic calculations and for understanding the stability and reactivity of the molecule.

Table 1: Enthalpy of Formation, Entropy, and Heat Capacity of SF₂(g)



Property	Value	Units	Reference(s)
Standard Enthalpy of Formation (ΔfH°298.15 K)	-293.19 ± 10.00	kJ mol ⁻¹	[1]
-289.3 ± 6.2	kJ mol⁻¹	[1]	_
-296.6 ± 16.7	kJ mol⁻¹	[2]	
Standard Enthalpy of Formation (ΔfH°ο K)	-291.00 ± 10.00	kJ mol ⁻¹	[1]
Standard Entropy (S° _{298.15} K)	257.60 ± 0.10	J K ^{−1} mol ^{−1}	[1]
Heat Capacity (Cp298.15 K)	44.41	J K ^{−1} mol ^{−1}	[1]

Table 2: Ionization and Electron Attachment Energies of SF₂

Property	Value	Units	Reference(s)
Adiabatic Ionization Energy	10.08	eV	[2]
Adiabatic Ionization Energy	10.13 ± 0.20	eV	

Table 3: Bond Dissociation Energies of SF2 and Related

Species

Bond	Dissociation Energy (D₀)	Units	Reference(s)
F-SF	3.86	eV	
S-F in SF	3.57	eV	_

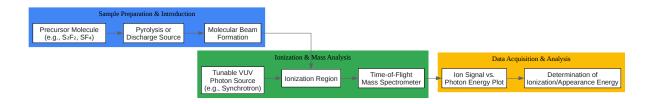


Experimental Methodologies

The determination of the thermochemical properties of a transient species like **sulfur difluoride** necessitates specialized experimental techniques capable of generating and probing the molecule in the gas phase.

Photoionization Mass Spectrometry (PIMS)

Photoionization mass spectrometry is a powerful technique for determining the ionization energies of molecules and the appearance energies of fragment ions. A general workflow for a PIMS experiment is outlined below.



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Caption: Generalized workflow for Photoionization Mass Spectrometry.

In a typical experiment to study SF_2 , a precursor molecule such as thionyl fluoride (SOF_2) or sulfur tetrafluoride (SF_4) is introduced into a flow tube reactor. The precursor is then subjected to pyrolysis or a microwave discharge to generate the SF_2 radical. The resulting gas mixture is expanded into a vacuum chamber, forming a supersonic molecular beam, which isolates the SF_2 molecules and cools them to low rotational and vibrational temperatures. This molecular beam is then intersected by a tunable vacuum ultraviolet (VUV) photon beam, often from a synchrotron light source. As the photon energy is scanned, the resulting ions are detected by a mass spectrometer, typically a time-of-flight (TOF) analyzer. The ion signal for a specific mass-to-charge ratio (m/z) is plotted as a function of photon energy to generate a photoionization



efficiency (PIE) curve. The onset of the PIE curve for the parent ion (SF₂⁺) corresponds to the adiabatic ionization energy of SF₂. Similarly, the appearance energy of fragment ions can be determined from their respective PIE curves.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy provides information about the electronic structure and vibrational frequencies of the cationic states of a molecule upon photoionization.

The experimental setup for PES is similar to that of PIMS in terms of generating the transient species. However, instead of detecting the ions, the kinetic energy of the ejected photoelectrons is measured. A fixed-energy photon source (e.g., a He I resonance lamp) is used to ionize the SF_2 molecules. The kinetic energy of the photoelectrons is analyzed by an electron energy analyzer. The resulting photoelectron spectrum is a plot of the number of electrons detected versus their kinetic energy. The difference between the photon energy and the kinetic energy of the photoelectrons gives the binding energy of the electrons, which corresponds to the energy required to reach different electronic and vibrational states of the SF_2 + cation.

Guided Ion Beam Mass Spectrometry (GIBMS)

Guided ion beam mass spectrometry is a powerful technique for determining bond dissociation energies. The method involves studying collision-induced dissociation (CID) of mass-selected ions.



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Caption: General workflow for Guided Ion Beam Mass Spectrometry.



To determine the S-F bond dissociation energy in SF₂⁺, for example, SF₂⁺ ions are generated in an ion source, mass-selected, and then accelerated to a known kinetic energy. These ions are then passed through a collision cell containing a neutral collision gas (e.g., xenon). The collisions can induce dissociation of the SF₂⁺ ions into SF⁺ and F. The product ions and the remaining parent ions are then mass-analyzed and detected. By varying the kinetic energy of the parent ions and monitoring the abundance of the fragment ions, a cross-section for the dissociation process as a function of collision energy can be obtained. The threshold energy for the appearance of the fragment ion is then used to calculate the bond dissociation energy.

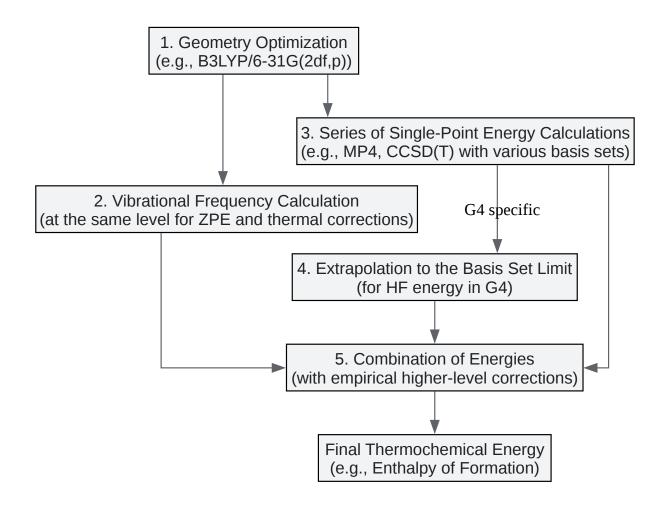
Computational Methodologies

Theoretical calculations are indispensable for complementing experimental data and for providing thermochemical values that are difficult or impossible to measure experimentally. High-level ab initio quantum chemical methods are commonly employed for this purpose.

Gaussian-n (G3 and G4) Theories

The Gaussian-n (G3 and G4) theories are composite computational methods designed to achieve high accuracy in thermochemical calculations. These methods involve a series of calculations at different levels of theory and basis sets, which are then combined in a well-defined manner to approximate a high-level calculation with a large basis set.





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Caption: Workflow for G3/G4 computational thermochemistry.

A typical G3 or G4 calculation proceeds as follows:

- Geometry Optimization: The molecular geometry is optimized at a lower level of theory, such as B3LYP with a reasonably large basis set.
- Vibrational Frequencies: Vibrational frequencies are calculated at the same level of theory as the geometry optimization. These are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
- Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., MP4, CCSD(T)) with different basis sets using the optimized

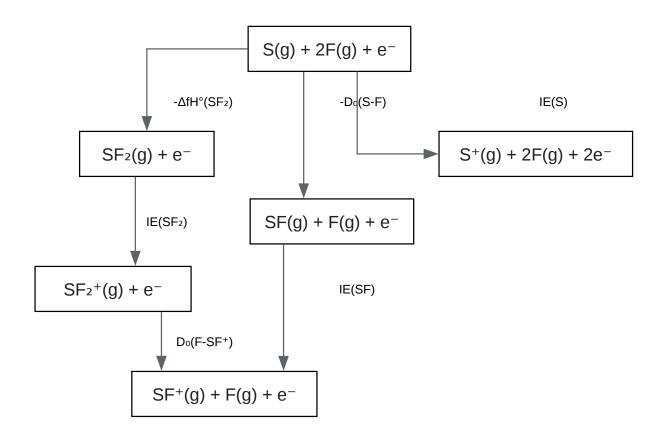


geometry.

Energy Combination: The energies from these calculations are combined in a specific
formula that includes empirical corrections to account for remaining basis set and correlation
effects. This combined energy, along with the ZPVE and thermal corrections, is used to
calculate the final thermochemical properties.

Thermochemical Relationships

The various thermochemical quantities are interconnected through fundamental thermodynamic cycles. A modified Born-Haber cycle can be used to illustrate the relationship between the enthalpy of formation, bond dissociation energy, and ionization energy of SF₂.



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Caption: Thermochemical cycle for SF₂ ionization and dissociation.

This diagram illustrates how the energy required to form SF₂⁺ from its constituent atoms in their gaseous state can be reached through different pathways, allowing for the calculation of one



unknown quantity if the others are known.

Conclusion

The gas-phase thermochemistry of **sulfur difluoride** is a rich and complex field that relies on a combination of sophisticated experimental techniques and high-level theoretical calculations. The data presented in this guide provide a solid foundation for understanding the energetic landscape of this important transient molecule. As experimental and computational methods continue to evolve, our knowledge of the thermochemistry of SF₂ and other reactive species will undoubtedly become even more refined, leading to more accurate models of complex chemical systems.

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